The synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde can be accomplished through several methods. A common approach involves the nucleophilic substitution reaction between 4-(diethylamino)benzaldehyde and ethylene oxide or an ethoxy derivative. The following steps outline a representative synthesis procedure:
The molecular structure of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde can be described as follows:
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde participates in various chemical reactions typical of aldehydes and amines:
The mechanism of action for 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde primarily relates to its role as an inhibitor of aldehyde dehydrogenase enzymes (ALDH). These enzymes are crucial for metabolizing aldehydes into carboxylic acids.
The physical and chemical properties of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde include:
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde has several scientific applications:
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde (CAS 15182-94-2) is an aromatic aldehyde derivative characterized by the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol [1] [3]. Its structure integrates three functional elements:
The compound exhibits a predicted pKa of 9.50 ± 0.25 and density of 1.029 ± 0.06 g/cm³, with a boiling point of 168°C at 6 Torr [3]. Its structural design facilitates resonance stabilization, where the diethylamino group donates electrons to the benzaldehyde moiety, enhancing reactivity in nucleophilic addition reactions [2]. This molecular architecture underpins its versatility as a synthetic intermediate.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| CAS Registry Number | 15182-94-2 |
| Boiling Point | 168°C (6 Torr) |
| Density | 1.029 ± 0.06 g/cm³ |
| Predicted pKa | 9.50 ± 0.25 |
First reported in the mid-20th century, this compound gained prominence through its structural kinship to 4-(Diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes [2]. Research between 2000–2010 established DEAB derivatives as critical tools for:
The ethoxy-bridged variant emerged as a specialized scaffold when studies revealed that elongation of the aminoalkyl chain (compared to DEAB) modulated steric interactions with ALDH active sites, influencing inhibitor potency and selectivity [2]. This prompted systematic exploration of analogues, culminating in libraries of 40+ derivatives evaluated for anticancer applications [2].
This benzaldehyde derivative serves as a strategic synthon in pharmaceutical synthesis due to:
Table 2: Biological Activity of Select Analogues
| Analogue | ALDH Target | IC₅₀ (μM) | Cytotoxicity (PCa cells) |
|---|---|---|---|
| DEAB | Pan-isoform | 10.4 (1A3) | >200 μM |
| 14 | 1A3 | 0.66 | 10–200 μM |
| 16 | 1A3 | 0.26 | 10–200 μM |
| 18 | 3A1 | 0.55 | 10–200 μM |
In drug design, the compound facilitates:
Table 3: Synthetic Applications in Drug Development
| Application | Target Compound | Therapeutic Area |
|---|---|---|
| Gastrointestinal drug synthesis | Itopride hydrochloride | Dyspepsia treatment |
| ALDH inhibitor development | Cytotoxic analogues 14, 18 | Prostate cancer therapeutics |
| Cholinergic agent design | Acetylcholine mimetics | Neuropharmacology |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5